4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a hydroxyl group, a phenylethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylcarbonyl precursor, followed by the introduction of the hydroxyl group and the phenylethyl group through a series of substitution and addition reactions. The final step involves the formation of the pyrrol-2-one ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group in the furan ring yields an alcohol.
Scientific Research Applications
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives and furan-containing molecules. Examples include:
- 3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methylphenyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-phenylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H18N2O4/c25-20(17-9-5-13-28-17)18-19(16-8-4-11-23-14-16)24(22(27)21(18)26)12-10-15-6-2-1-3-7-15/h1-9,11,13-14,19,26H,10,12H2 |
InChI Key |
POGSBIMVYXWKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
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